molecular formula C23H24N6O6S B14790441 N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid

Cat. No.: B14790441
M. Wt: 512.5 g/mol
InChI Key: QSLOZMSWAXFRBB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring, which is further connected to a morpholine group. The presence of sulfuric acid indicates that it may exist as a salt or in a protonated form, enhancing its solubility and stability in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with cyanomethyl chloride under basic conditions to form N-(cyanomethyl)-4-aminobenzamide.

    Pyrimidine Ring Formation: The next step is the construction of the pyrimidine ring. This can be achieved by reacting N-(cyanomethyl)-4-aminobenzamide with 2-chloropyrimidine in the presence of a base such as potassium carbonate.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom in the pyrimidine ring with morpholine. This reaction is typically carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amines or amides derived from the nitrile group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The pyrimidine ring and morpholine group are known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-4-[2-(4-piperidin-4-ylanilino)pyrimidin-4-yl]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(cyanomethyl)-4-[2-(4-pyrrolidin-4-ylanilino)pyrimidin-4-yl]benzamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid is unique due to the presence of the morpholine ring, which can enhance its solubility and binding affinity to certain molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C23H24N6O6S

Molecular Weight

512.5 g/mol

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid

InChI

InChI=1S/C23H22N6O2.H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);(H2,1,2,3,4)

InChI Key

QSLOZMSWAXFRBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O

Origin of Product

United States

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